Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-
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Overview
Description
Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro- is an organic compound with the molecular formula C14H19N3O2 . This compound is part of the benzonitrile family, which is known for its applications in various chemical processes and industries.
Preparation Methods
The synthesis of benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost. Industrial production often utilizes the ammoxidation of toluene, where toluene reacts with ammonia and oxygen over a catalyst at high temperatures and pressures .
Chemical Reactions Analysis
Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into corresponding oxides.
Reduction: Hydrogenation of benzonitrile can produce benzylamine and dibenzylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro- involves its interaction with specific molecular targets and pathways. For instance, in the presence of ammonia, it can form cyclic hydrogen bonding structures . The compound’s effects are mediated through these interactions, which can influence various biochemical processes.
Comparison with Similar Compounds
Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro- can be compared with other benzonitrile derivatives such as:
Benzonitrile (C7H5N): A simpler compound with a similar structure but different functional groups.
4-[(propylamino)methyl]benzonitrile: Another derivative with different substituents on the benzene ring.
The uniqueness of benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro- lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
821776-86-7 |
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Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
5-[butan-2-yl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C14H19N3O2/c1-4-8-16(11(3)5-2)13-6-7-14(17(18)19)12(9-13)10-15/h6-7,9,11H,4-5,8H2,1-3H3 |
InChI Key |
FZEMAAHHMRKGHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC(=C(C=C1)[N+](=O)[O-])C#N)C(C)CC |
Origin of Product |
United States |
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